(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring. One common approach is the reaction of 1-phenyl-3-thiophen-2-yl-1H-pyrazole-4-carbaldehyde with 3,4-dimethylphenylamine in the presence of a cyano group donor under specific conditions to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of advanced catalytic systems and reaction conditions that ensure the formation of the desired product with minimal by-products. Continuous flow chemistry and microwave-assisted synthesis are some of the techniques employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, and substituted forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives can be used in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the phenyl ring play crucial roles in binding to these targets, leading to various biological and chemical activities. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.
Osimertinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Prop-2-enamide (Acrylamide): Used in polymer production and various industrial applications.
Uniqueness: (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide stands out due to its unique combination of functional groups and its potential applications in diverse fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c1-17-10-11-21(13-18(17)2)27-25(30)19(15-26)14-20-16-29(22-7-4-3-5-8-22)28-24(20)23-9-6-12-31-23/h3-14,16H,1-2H3,(H,27,30)/b19-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBHUMOWOOLFSF-RGEXLXHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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